

# Navigating the Nuances of Olesoxime: A Technical Guide to Interpreting Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Olesoxime |           |
| Cat. No.:            | B10752328 | Get Quote |

#### **Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the conflicting clinical trial results of **Olesoxime** in Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).

# Frequently Asked Questions (FAQs)

Q1: What is **Olesoxime** and what is its proposed mechanism of action?

**Olesoxime** (TRO19622) is a cholesterol-like compound developed as a potential neuroprotective agent.[1] Its primary proposed mechanism of action is the modulation of the mitochondrial permeability transition pore (mPTP).[2][3][4] By interacting with proteins of the outer mitochondrial membrane, **Olesoxime** is thought to prevent the opening of the mPTP, thereby reducing mitochondrial dysfunction, oxidative stress, and subsequent apoptotic cell death of neurons.[5][6] Preclinical studies suggested that **Olesoxime** promotes the function and survival of neurons under stress conditions relevant to neurodegenerative diseases.[5][7]

Q2: Why were the clinical trial results for **Olesoxime** in ALS and SMA considered conflicting?

The clinical trial outcomes for **Olesoxime** were conflicting because the promising preclinical data and initial trial signals did not translate into statistically significant clinical benefits in later-



stage or long-term studies.

- In Amyotrophic Lateral Sclerosis (ALS), the Phase III trial did not demonstrate a significant increase in survival for patients treated with **Olesoxime** compared to placebo.[2][8] While a slight positive trend on functional scales was observed at an interim time point, this effect was not sustained.[2][9]
- In Spinal Muscular Atrophy (SMA), a Phase II trial initially suggested that **Olesoxime** might maintain motor function over a 24-month period, although it did not meet its primary endpoint.[10][11] However, a subsequent long-term, open-label extension study (OLEOS) revealed that motor function declined after 12 to 18 months of treatment, leading to the discontinuation of the drug's development for SMA.[12][13][14]

Q3: What were the key quantitative outcomes of the **Olesoxime** clinical trials?

The following tables summarize the key quantitative data from the pivotal clinical trials of **Olesoxime** in ALS and SMA.

# **Data Presentation: Summary of Clinical Trial Results**

Table 1: Olesoxime Phase III Trial in Amyotrophic Lateral Sclerosis (ALS)



| Parameter                                                 | Olesoxime +<br>Riluzole<br>(n=259)                   | Placebo +<br>Riluzole<br>(n=253) | p-value | Citation(s) |
|-----------------------------------------------------------|------------------------------------------------------|----------------------------------|---------|-------------|
| Primary<br>Endpoint:<br>Survival at 18<br>months          | 69.4%                                                | 67.5%                            | 0.71    | [9]         |
| Secondary Endpoint: Change in ALSFRS-R score at 9 months  | Showed a small,<br>non-significant<br>positive trend | -                                | -       | [2][9]      |
| Secondary Endpoint: Change in ALSFRS-R score at 18 months | No significant<br>difference                         | No significant<br>difference     | -       | [9]         |

Table 2: Olesoxime Phase II/III Trial in Spinal Muscular Atrophy (SMA)

| Parameter                                                        | Olesoxime<br>(n=108)                          | Placebo (n=57)                     | p-value | Citation(s) |
|------------------------------------------------------------------|-----------------------------------------------|------------------------------------|---------|-------------|
| Primary Endpoint: Change in MFM D1+D2 from baseline to 24 months | +0.18                                         | -1.82                              | 0.0676  | [10]        |
| Secondary<br>Endpoints                                           | Suggested<br>maintenance of<br>motor function | Showed a decline in motor function | -       | [10][11]    |

Table 3: OLEOS (Open-Label Extension) Study in SMA



| Parameter          | Outcome                                                                                                                                                                  | Citation(s) |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Long-term Efficacy | Motor function scores were stable for the first 52 weeks but declined thereafter. The greatest decline was observed in patients ≤15 years old and those with Type 2 SMA. | [13][14]    |
| Conclusion         | The study did not support a significant long-term benefit of Olesoxime in patients with SMA.                                                                             | [13][15]    |

# Troubleshooting Guides: Interpreting Experimental Discrepancies

Issue: Discrepancy between preclinical efficacy and clinical trial failures.

Possible Causes and Explanations:

- Disease Model Limitations: The animal models used in preclinical studies, such as the SOD1
  G93A mouse model for ALS, may not fully recapitulate the complex pathology of the human
  disease.[2][16] This can lead to an overestimation of a drug's potential efficacy.
- Disease Stage at Intervention: In the ALS trial, it was hypothesized that by the time of diagnosis and treatment initiation, the disease process was already too advanced for Olesoxime to exert a detectable benefit over the standard of care, riluzole.[2][8]
- Pharmacokinetics and Pharmacodynamics (PK/PD): While Olesoxime was generally well-tolerated, the optimal dosage and exposure required for a sustained therapeutic effect in humans may not have been achieved or maintained.[3][12]
- Complexity of Neurodegeneration: The targeted mechanism, while relevant, may not be the sole or primary driver of disease progression in all patients. Neurodegenerative diseases are often multifactorial.



# **Experimental Protocols**

Protocol 1: Phase III Clinical Trial of Olesoxime in ALS

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[2][9]
- Participants: 512 patients with probable or definite ALS, receiving a stable dose of riluzole.[2]
   [9]
- Intervention: Olesoxime (330 mg/day, oral) or matching placebo.[2][9]
- Duration: 18 months.[2][9]
- Primary Outcome Measure: Survival at 18 months.[9]
- Secondary Outcome Measures: Change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score, slow vital capacity (SVC), and manual muscle testing.[9]

Protocol 2: Phase II/III Clinical Trial of Olesoxime in SMA

- Study Design: A randomized, double-blind, placebo-controlled study.[7][10]
- Participants: 165 patients with Type 2 or non-ambulatory Type 3 SMA, aged 3-25 years.[10]
   [11]
- Intervention: Olesoxime (10 mg/kg/day, oral liquid suspension) or matching placebo.[10][17]
- Duration: 24 months.[10]
- Primary Outcome Measure: Change from baseline in the Motor Function Measure (MFM) domains D1 and D2.[10][17]
- Secondary Outcome Measures: Hammersmith Functional Motor Scale for SMA, pulmonary function, and quality of life measures.

# **Mandatory Visualizations**





#### Click to download full resolution via product page

Caption: Proposed mechanism of **Olesoxime** in preventing mitochondrial-mediated apoptosis.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]

## Troubleshooting & Optimization





- 5. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. smafoundation.org [smafoundation.org]
- 8. Trophos Announces Results of Phase III Study of Olesoxime in ALS | Technology Networks [technologynetworks.com]
- 9. A phase II-III trial of olesoxime in subjects with amyotrophic lateral sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of olesoxime in patients with type 2 or non-ambulatory type 3 spinal muscular atrophy: a randomised, double-blind, placebo-controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. curesma.org [curesma.org]
- 12. smanewstoday.com [smanewstoday.com]
- 13. Long-term follow-up of patients with type 2 and non-ambulant type 3 spinal muscular atrophy (SMA) treated with olesoxime in the OLEOS trial [pubmed.ncbi.nlm.nih.gov]
- 14. hcp.smanewstoday.com [hcp.smanewstoday.com]
- 15. smanewstoday.com [smanewstoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Trophos Completes Pivotal Phase II/III Study of Olesoxime in Spinal Muscular Atrophy (SMA) BioSpace [biospace.com]
- To cite this document: BenchChem. [Navigating the Nuances of Olesoxime: A Technical Guide to Interpreting Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752328#interpreting-conflicting-results-fromolesoxime-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com